

early developments in Cucurbituril chemistry

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An In-depth Technical Guide to the Early Developments in Cucurbituril Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The history of **cucurbituril** chemistry begins in 1905 with the work of German chemist Robert Behrend.[1][2] Through the acid-catalyzed condensation of glycoluril and formaldehyde, Behrend synthesized an insoluble, amorphous polymer, later known as "Behrend's polymer".[1] [2] Subsequent treatment of this polymer with hot sulfuric acid yielded a crystalline precipitate. [2] Based on elemental analysis, Behrend proposed a formula of C₁₀H₁₁N₇O₄·2H₂O for this crystalline substance. However, the analytical techniques of the time were insufficient to determine its precise molecular structure. For nearly eight decades, the true nature of this fascinating molecule remained a mystery.

It wasn't until 1981 that William L. Mock and his colleagues revisited Behrend's original synthesis. Employing modern analytical methods, such as X-ray crystallography and NMR spectroscopy, they successfully elucidated the structure of the crystalline product. Their work revealed a highly symmetric, hexameric macrocycle composed of six glycoluril units linked by twelve methylene bridges. Mock aptly named this molecule "cucurbituril" due to its resemblance to a pumpkin, a member of the Cucurbitaceae family. This seminal work laid the foundation for the entire field of cucurbituril chemistry. The initially discovered molecule is now specifically referred to as cucurbituril or CB.

Early Synthetic Protocols



The early synthesis of **cucurbituril** is a two-step process involving the formation of Behrend's polymer followed by its acid-mediated crystallization.

Experimental Protocol: Synthesis of Behrend's Polymer and Cucurbituril

This protocol is based on the original work of Behrend and later reproduced by Mock.

Step 1: Synthesis of Behrend's Polymer

- Glycoluril is condensed with an excess of formaldehyde in the presence of an acid catalyst.
- This reaction results in the formation of an amorphous, insoluble polymeric material known as Behrend's polymer.

Step 2: Crystallization of Cucurbituril

- Behrend's polymer is dissolved in hot, concentrated sulfuric acid.
- The solution is then diluted with water and boiled.
- Upon cooling, a crystalline solid precipitates from the solution. This crystalline material is cucurbituril.

Mock's reproduction of this synthesis reported yields in the range of 40-70%.

Structural and Physical Properties of Cucurbituril

The groundbreaking work by Mock and Freeman provided the first detailed structural information for a **cucurbituril**.



Property	Value
Composition	6 glycoluril units, 12 methylene bridges
Height	~9.1 Å
Outer Diameter	~5.8 Å
Inner Diameter	~3.9 Å
Internal Cavity Volume	164 ų

Data sourced from multiple references.

The structure of CB is characterized by a hydrophobic inner cavity and two hydrophilic portals lined with ureido carbonyl groups. This unique architecture is central to its host-guest chemistry.

Early Host-Guest Chemistry

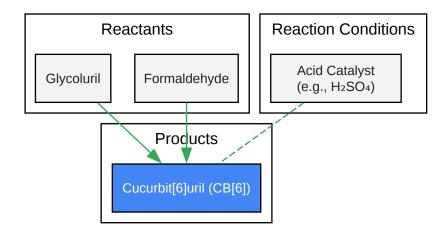
Soon after its structural elucidation, Mock began to explore the host-guest chemistry of CB. These early investigations revealed that the hydrophobic cavity of CB could encapsulate a variety of neutral and cationic guest molecules. The primary driving forces for guest binding were identified as hydrophobic interactions and, for cationic guests, cation-dipole interactions with the carbonyl-fringed portals.

Initial studies systematically examined the binding of various substrates using NMR spectroscopy to understand the features important for guest complexation. It was discovered that the size and shape of the guest molecule are critical for stable complex formation, with the cavity providing a snug fit for appropriate guests.

Visualizing Early Cucurbituril Chemistry

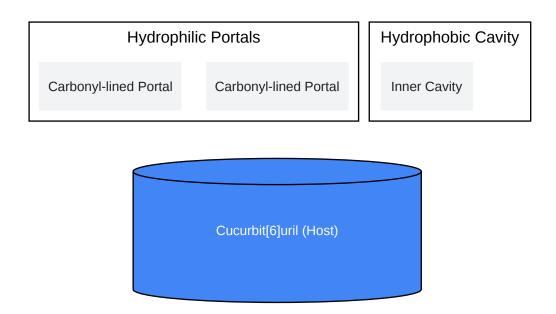
To better illustrate the fundamental concepts of early **cucurbituril** chemistry, the following diagrams are provided.





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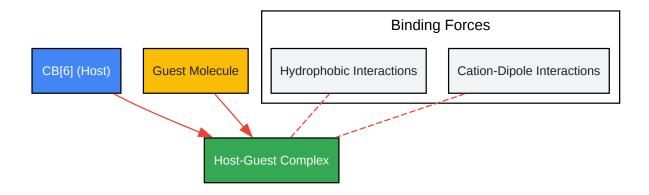
Caption: Synthesis of Cucurbituril.



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Caption: Structure of Cucurbituril (CB).





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Caption: Host-Guest Complexation with CB.

Expansion of the Cucurbituril Family

While the initial focus was solely on CB, the year 2000 marked a significant expansion of the **cucurbituril** family. Kim Kimoon and his research group successfully synthesized and isolated other homologues, including **cucurbituril** (CB), **cucurbituril** (CB), and **cucurbituril** (CB). This discovery demonstrated that CB was not a singular product but part of a larger family of macrocycles with varying numbers of glycoluril units. The availability of **cucurbituril**s with different cavity sizes opened up a much broader range of potential applications in molecular recognition, drug delivery, and materials science.

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References

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